2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves several steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-(trifluoromethoxy)aniline: This intermediate is synthesized by reacting 4-nitroanisole with trifluoromethyl iodide in the presence of a base.
Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenoxy)acetic acid: This step involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide has a wide range of scientific research applications, including:
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide can be compared with other fluorinated compounds, such as:
2,2-difluoro-N-[4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide: This compound has a similar structure but lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.
2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(difluoromethyl)phenoxy]acetamide: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of fluorine-containing functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F8NO3/c17-14(18,19)9-2-1-3-12(8-9)27-15(20,21)13(26)25-10-4-6-11(7-5-10)28-16(22,23)24/h1-8H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUGLVFLRALLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F8NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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